4-bromo-N-[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-bromo-N-[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a bromine atom, a methoxy group, a nitro group, and a thiazole ring
Preparation Methods
The synthesis of 4-bromo-N-[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the nitro group: Nitration of the aromatic ring is performed using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a strong base.
Amidation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 4-bromobenzoyl chloride in the presence of a base like triethylamine.
Chemical Reactions Analysis
4-bromo-N-[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
4-bromo-N-[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro group and the thiazole ring can influence its interaction with biological targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
4-bromo-N-[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds such as:
4-bromo-N-(4-methoxyphenyl)benzamide: Lacks the thiazole ring and nitro group, resulting in different chemical properties and biological activities.
4-bromo-N-(4-nitrophenyl)benzamide:
4-bromo-N-(4-methylthiazol-2-yl)benzamide: Lacks the methoxy and nitro groups, leading to variations in its chemical behavior and uses.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14BrN3O4S |
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Molecular Weight |
448.3 g/mol |
IUPAC Name |
4-bromo-N-[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H14BrN3O4S/c1-10-16(12-5-8-15(26-2)14(9-12)22(24)25)20-18(27-10)21-17(23)11-3-6-13(19)7-4-11/h3-9H,1-2H3,(H,20,21,23) |
InChI Key |
KKINRPOZKBTHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Br)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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